1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine
Description
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYCINJTJPIFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Analytical Profile & Structural Elucidation: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine
This guide provides an in-depth technical analysis of the spectral characteristics of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine , a critical intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands.
The data presented below synthesizes chemometric principles with experimental precedents from analogous N-benzylpiperazine derivatives.
Executive Summary & Compound Identity
-
IUPAC Name: 1-[(4-Bromo-2-fluorophenyl)methyl]-4-ethylpiperazine
-
Molecular Formula:
-
Molecular Weight: 301.20 g/mol (
) / 303.20 g/mol ( ) -
Role: Pharmacophore building block (typically for dopamine
/ or tyrosine kinase targets).
Synthesis Context
To understand the impurity profile in spectra, one must recognize the synthesis route. This compound is typically generated via nucleophilic substitution (N-alkylation) .
-
Reactants: 4-Bromo-2-fluorobenzyl bromide +
-ethylpiperazine. -
Key Contaminants: Unreacted benzyl bromide (distinct benzylic
shift) or bis-alkylated species (if primary piperazine was used).
Mass Spectrometry (MS) Analysis
The mass spectrum provides the primary confirmation of the halogenation pattern.
Isotopic Signature (The "Fingerprint")
The presence of a single Bromine atom creates a distinct 1:1 doublet for the molecular ion
- Isotopologue: m/z ~301.07
- Isotopologue: m/z ~303.07
-
Diagnostic Value: Any deviation from a 1:1 intensity ratio suggests contamination (e.g., debrominated impurities).
Fragmentation Pathways (ESI-MS/MS)
Under Collision-Induced Dissociation (CID), N-benzylpiperazines exhibit characteristic cleavage.
| Fragment Ion (m/z) | Structure/Assignment | Mechanism |
| 301/303 | Parent Molecular Ion | |
| 187/189 | Benzylic Cleavage: Loss of ethylpiperazine ring. Forms the stabilized 4-bromo-2-fluorobenzyl cation. | |
| 113 | N-Dealkylation: Ethylpiperazine fragment. | |
| 70 | Ring Opening: Characteristic piperazine ring fragmentation. |
Workflow Diagram: Fragmentation Logic
Nuclear Magnetic Resonance (NMR) Spectroscopy
Assignments are based on
NMR (Proton) Data
-
Solvent:
( 7.26 ppm reference)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H3 | 7.22 - 7.28 | dd | 1H | Ortho to F; doublet of doublets due to F and meta-H. | |
| Ar-H5 | 7.15 - 7.20 | dd | 1H | Para to F; couples with H6 and H3. | |
| Ar-H6 | 7.30 - 7.35 | t (pseudo) | 1H | Meta to F; often appears as a triplet due to overlapping couplings. | |
| Benzylic | 3.55 | s (or d) | 2H | Singlet, may show fine splitting from F. | |
| Piperazine | 2.35 - 2.60 | m (broad) | 8H | - | Piperazine ring protons (often two overlapping multiplets). |
| Ethyl-CH2 | 2.42 | q | 2H | Classic quartet. | |
| Ethyl-CH3 | 1.08 | t | 3H | Classic triplet. |
NMR (Carbon) Data
Key feature: C-F Coupling . Carbon signals on the benzene ring will appear as doublets.
-
C-F (C2):
ppm ( ). -
C-Br (C4):
ppm ( ). -
Benzylic (C7):
ppm ( ). -
Piperazine:
ppm. -
Ethyl:
( ), ( ).
Structural Assignment Map
Infrared (IR) Spectroscopy
Sample preparation: KBr Pellet or ATR (Attenuated Total Reflectance).
-
C-F Stretch:
(Strong, sharp). -
C-N Stretch:
(Medium, aliphatic amine). -
C-Br Stretch:
(Fingerprint region). -
C-H Stretch (Ar):
(Weak). -
C-H Stretch (Alk):
(Piperazine/Ethyl methylene).
Experimental Protocol: Sample Preparation for NMR
To ensure the reproducibility of the spectral data above, follow this self-validating protocol.
-
Solvent Selection: Use
(99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.-
Why? Chloroform dissolves the free base efficiently. If using the hydrochloride salt, switch to
.
-
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Check: Solution must be clear. Turbidity indicates inorganic salts (remove via filtration through cotton wool).
-
-
Acquisition Parameters (
):-
Pulse angle:
-
Relaxation delay (
): sec (ensure full relaxation of aromatic protons). -
Scans: 16 (minimum) to resolve the Fluorine splitting patterns clearly.
-
References
-
Zhu, N., et al. (2021).[1] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[1] 1
-
Kuleya, C., et al. (2014).[2] "An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs." Analytical Methods, 6, 156-163.[2] 2
-
Sigma-Aldrich. "1-(4-Bromobenzyl)piperazine Product Specification & Spectral References." Merck KGaA.
-
PubChem. "1-(4-bromo-2-fluorobenzyl)piperazine Compound Summary." National Library of Medicine. 3
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. PubChemLite - 1-(4-bromo-2-fluorobenzyl)piperazine (C11H14BrFN2) [pubchemlite.lcsb.uni.lu]
Commercial suppliers of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine
Topic: Commercial Sourcing & Technical Synthesis Guide: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine
Executive Summary: Strategic Sourcing Protocol
Status: Non-Commoditized Intermediate Primary Recommendation: Convergent Assembly (In-House or CRO)
As of Q1 2026, 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is not widely available as a shelf-stable, bulk catalog item from major global distributors (e.g., Sigma-Aldrich, Merck, Enamine). While it may appear in large virtual libraries, "lead times" often mask a make-to-order process.
For drug development programs requiring reliable gram-to-kilogram supply, relying on a single vendor for this specific CAS is a critical supply chain risk .
The Senior Scientist’s Directive: Do not search for the final molecule. Instead, procure the two high-availability commodity precursors—4-Bromo-2-fluorobenzyl bromide and 1-Ethylpiperazine —and execute a standard alkylation. This strategy reduces lead time from 8-12 weeks (custom synthesis) to <1 week (precursor delivery + 24h synthesis).
Chemical Profile & Structural Logic
This molecule is a Class I Pharmacophore Scaffold , combining a lipophilic, halogenated benzyl ring (for hydrophobic pocket binding) with a polar piperazine linker (solubility and H-bonding).
-
Systematic Name: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine
-
Molecular Formula: C₁₃H₁₈BrFN₂
-
Molecular Weight: ~301.20 g/mol
-
Key Functionality:
-
Aryl Bromide: Handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Piperazine Nitrogen: Basic center (pKa ~8-9), amenable to salt formation.
-
Visualizing the Sourcing Logic
Figure 1: Strategic Sourcing Decision Tree. The direct procurement route is flagged as high-risk due to virtual inventory, necessitating a precursor-based assembly strategy.
Commercial Suppliers of Core Precursors
Since the target is best accessed via synthesis, the "Supplier" list below references the verified sources for the required building blocks .
Precursor A: 4-Bromo-2-fluorobenzyl bromide[1]
| Supplier Tier | Vendor Name | Catalog/SKU | Typical Purity | Region |
| Tier 1 (Global) | Sigma-Aldrich | 76283-09-5 | 98% | US/EU |
| Tier 1 (Global) | Combi-Blocks | QA-4821 | 98% | US |
| Tier 2 (Bulk) | Fluorochem | 044673 | 97% | UK/EU |
| Tier 2 (Bulk) | J&K Scientific | 460738 | 96%+ | Asia/Global |
Precursor B: 1-Ethylpiperazine
-
Role: Nucleophile
-
Purity Requirement: ≥99% (Critical: Must be free of piperazine to avoid bis-alkylation)
| Supplier Tier | Vendor Name | Catalog/SKU | Typical Purity | Region |
| Tier 1 (Global) | Sigma-Aldrich | 123456 | ≥99% | Global |
| Tier 1 (Global) | TCI Chemicals | E0164 | >98% | JP/US/EU |
| Tier 2 (Bulk) | Koei Chemical | P6110 | Commercial | Asia |
| Tier 2 (Bulk) | Fengchen Group | Bulk API | 99.5% | Asia |
Technical Synthesis Protocol (Self-Validating)
Context: This protocol uses a standard SN2 nucleophilic substitution. It is designed to be robust, minimizing side reactions (like over-alkylation) by using the secondary amine (N-ethylpiperazine) as the nucleophile.
Reaction Scheme
Figure 2: Synthetic pathway. The reaction utilizes mild basic conditions to scavenge the HBr byproduct.
Experimental Procedure
-
Stoichiometry:
-
1.0 eq 4-Bromo-2-fluorobenzyl bromide (Precursor A).
-
1.2 eq 1-Ethylpiperazine (Precursor B) – Excess ensures complete consumption of the bromide.
-
2.5 eq Potassium Carbonate (K₂CO₃) – Anhydrous, granular.
-
Solvent: Acetonitrile (MeCN) or DMF (10 mL per gram of reactant).
-
-
Execution:
-
Dissolve Precursor A in MeCN.
-
Add K₂CO₃.
-
Add Precursor B dropwise at 0°C (exothermic control).
-
Warm to Room Temperature (RT) and stir for 1 hour. If conversion is slow (check by TLC/LCMS), heat to 60°C for 2 hours.
-
-
Work-up (The Self-Validating Step):
-
Filter off solid inorganic salts (K₂CO₃/KBr).
-
Concentrate filtrate.
-
Acid/Base Extraction: Dissolve residue in EtOAc. Wash with water. Extract organic layer with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).
-
Basify aqueous layer with NaOH to pH 10. Extract back into EtOAc.
-
Dry (MgSO₄) and concentrate.
-
-
Validation Criteria:
-
LCMS: Look for [M+H]⁺ peak at ~301/303 amu (1:1 Br isotope pattern).
-
1H NMR: Diagnostic singlet for benzylic CH₂ at ~3.5 ppm; absence of CH₂Br signal (~4.5 ppm).
-
Quality Assurance & Handling
-
Storage: The final free base is an oil or low-melting solid. It is prone to oxidation (N-oxide formation) over time. Store at -20°C under Argon.
-
Salt Formation: For long-term stability in a chemical library, convert to the dihydrochloride salt (treat with 4M HCl in Dioxane). The salt is a stable, white solid.
-
Safety: Precursor A (Benzyl bromide) is a potent lachrymator . Handle only in a fume hood.
References
-
PubChem. 4-Bromo-2-fluorobenzyl bromide (CID 2733660).[5] National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. N-Ethylpiperazine (CAS 5308-25-8). National Institute of Standards and Technology.[4] Available at: [Link]
Sources
- 1. 4-溴-2-氟苄溴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Bromo-2-fluorobenzyl bromide | 76283-09-5 [chemicalbook.com]
- 3. N-Ethylpiperazine Or N-Ethyl Piperazine CAS 5308-25-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. N-Ethylpiperazine [webbook.nist.gov]
- 5. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine as a Dopamine Transporter Ligand
Abstract
This application note details the physicochemical properties, pharmacological characterization, and experimental protocols for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine , a halogenated benzylpiperazine derivative targeting the dopamine transporter (DAT). Belonging to the benzylpiperazine (BZP) structural class, this compound incorporates specific halogen substitutions (4-bromo, 2-fluoro) on the aromatic ring and an N-ethyl group on the piperazine core. These structural modifications are theoretically predicted to enhance lipophilicity and modulate binding affinity/selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters compared to the parent BZP scaffold. This guide provides researchers with standardized workflows for validating its utility as a DAT ligand in neuropsychiatric drug discovery.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 1-[(4-Bromo-2-fluorophenyl)methyl]-4-ethylpiperazine |
| Chemical Class | N-substituted Benzylpiperazine |
| Molecular Formula | C₁₃H₁₈BrFN₂ |
| Molecular Weight | ~301.2 g/mol (Free Base) |
| Predicted LogP | 2.8 – 3.2 (Lipophilic) |
| Solubility | Soluble in DMSO (>10 mM), Ethanol; sparingly soluble in water (unless salt form) |
| Storage | -20°C, desiccated, protected from light (halogenated compounds can be photosensitive) |
Structural Insight
The 4-bromo substituent typically enhances binding affinity at monoamine transporters via hydrophobic interactions and halogen bonding within the binding pocket. The 2-fluoro (ortho) substituent often restricts conformational freedom of the benzyl-piperazine bond, potentially improving selectivity by locking the molecule in a bioactive conformation favored by DAT. The N-ethyl group reduces the likelihood of the compound acting as a substrate-type releaser (common with secondary amine BZPs) and shifts the profile toward uptake inhibition.
Mechanism of Action: DAT Interaction
The dopamine transporter (DAT) is a symporter responsible for clearing synaptic dopamine (DA).[1] Ligands at DAT generally fall into two categories:
-
Uptake Inhibitors (Blockers): Bind to the transporter (often stabilizing the outward-facing conformation) and prevent DA reuptake (e.g., Cocaine, GBR 12909).
-
Substrate-Type Releasers: Translocated into the cell, reversing the transporter flux (e.g., Amphetamine, BZP).
Hypothesis for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine: Due to the tertiary amine structure (N-ethyl), this compound is predicted to act primarily as a DAT Uptake Inhibitor rather than a releaser. The protocols below are designed to distinguish between these two modes of action.
DAT Signaling & Inhibition Pathway
Figure 1: Predicted mechanism of action. The ligand binds to the outward-facing DAT, sterically blocking the transport of synaptic dopamine.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create stable solutions for in vitro assays.
-
Weighing: Weigh 5 mg of the compound (hydrochloride or fumarate salt preferred for stability).
-
Solvent: Dissolve in 100% DMSO to achieve a 10 mM stock concentration .
-
Note: Avoid aqueous buffers for the master stock to prevent hydrolysis or precipitation.
-
-
Dilution: For assays, perform serial dilutions in the assay buffer (e.g., Tris-HCl + 0.1% BSA). Ensure the final DMSO concentration in the assay well is <0.1% to avoid solvent effects on the transporter.
Protocol B: Radioligand Binding Assay (Affinity - )
Objective: Determine the binding affinity (
Materials:
-
Membrane Source: Rat striatum homogenate or hDAT-HEK membranes.
-
Radioligand: [³H]WIN 35,428 (Specific Activity ~80 Ci/mmol). Concentration: 2 nM.
-
Non-specific control: GBR 12909 (10 µM) or Cocaine (30 µM).
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
Procedure:
-
Incubation: In 96-well plates, mix:
-
25 µL Test Compound (10⁻¹⁰ M to 10⁻⁵ M).
-
25 µL [³H]WIN 35,428 (Final conc. 2 nM).
-
150 µL Membrane suspension (20-40 µg protein/well).
-
-
Equilibrium: Incubate at 4°C for 2 hours (low temperature prevents uptake and focuses on binding).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer.
-
Detection: Add scintillation cocktail and count radioactivity (CPM).
Data Analysis:
Calculate
Protocol C: [³H]Dopamine Functional Uptake Assay
Objective: Assess the ability of the ligand to inhibit the functional transport of dopamine.
Procedure:
-
Cell Prep: Seed hDAT-HEK cells in 24-well plates (poly-D-lysine coated). Grow to 90% confluence.
-
Wash: Aspirate media and wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer containing glucose.
-
Pre-incubation: Add KRH buffer containing the Test Compound (various concentrations) for 10 minutes at 37°C.
-
Uptake Initiation: Add [³H]Dopamine (Final conc. 20 nM) and incubate for 5-8 minutes at 37°C.
-
Critical: Keep time short to measure initial velocity of uptake.
-
-
Termination: Aspirate buffer and wash cells 3x with ice-cold KRH.
-
Lysis: Solubilize cells in 1% SDS or 0.1 N NaOH.
-
Quantification: Liquid scintillation counting.
Protocol D: Release vs. Inhibition (Superfusion Assay)
Objective: Determine if the compound induces DA release (amphetamine-like) or acts purely as a blocker.
-
Pre-loading: Load rat striatal synaptosomes with [³H]Dopamine for 20 mins.
-
Superfusion: Place synaptosomes in micro-chambers and superfuse with buffer to remove baseline radioactivity.
-
Stimulation: Switch to buffer containing the Test Compound (e.g., 10 µM).
-
Analysis:
-
Spike in efflux = Releaser (Substrate).
-
No spike / reduction below baseline = Uptake Inhibitor.
-
Experimental Workflow Diagram
Figure 2: Sequential workflow for validating the compound's pharmacological profile.
Expected Results & Interpretation
| Parameter | Expected Outcome (If Potent) | Interpretation |
| < 100 nM | High affinity binding. | |
| ~ | Functional blockade correlates with binding. | |
| DAT/SERT Ratio | > 50 | High selectivity for Dopamine over Serotonin. |
| Mode of Action | No Efflux | Acts as a blocker (cocaine-like), not a releaser. |
Note on Halogenation: The 4-bromo and 2-fluoro substitutions are specifically chosen to maximize selectivity. Non-substituted benzylpiperazines (BZP) often have mixed DAT/NET activity. The addition of the 4-Br group typically increases DAT selectivity significantly [1].
References
-
Baumann, M. H., et al. (2004).[2] "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology. Link
-
Simmler, L. D., et al. (2014).[2] "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology. Link
-
Rothman, R. B., & Baumann, M. H. (2003). "Monoamine Transporters and Psychostimulant Drugs."[1][2] European Journal of Pharmacology. Link
-
Loland, C. J., et al. (2002). "Rethinking the dopamine transporter: regulation of dopamine uptake by the presynaptic neuronal machinery." Molecular Interventions. Link
-
Reith, M. E. A. (2002). "Cerebral Dopamine Transporter: The Domain for Uptake Inhibition." European Journal of Pharmacology. Link
Disclaimer: This compound is a research chemical. All protocols must be conducted in accordance with local safety regulations regarding handling of halogenated organic compounds and radioactive materials.
Sources
Cell-based assays for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine cytotoxicity
Introduction & Scope
The piperazine pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core for numerous antihistamines, antidepressants, and antineoplastic agents. However, the specific subclass of halogenated benzylpiperazines —exemplified by 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine —presents unique toxicological challenges.
The addition of an ortho-fluorine and para-bromine to the benzyl ring, combined with the N-ethyl substitution, significantly alters the lipophilicity (LogP) and metabolic stability of the scaffold compared to the parent piperazine. While these modifications often enhance target engagement (e.g., in kinase or GPCR drug discovery), they necessitate rigorous early-stage cytotoxicity profiling to rule out off-target hepatotoxicity or cardiotoxicity.
This guide provides a validated workflow for assessing the cytotoxicity of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine. It moves beyond simple "live/dead" screening to a multi-parametric approach that distinguishes between metabolic impairment, membrane disruption, and apoptotic induction.
Compound Properties & Preparation
Accurate cytotoxicity data begins with proper compound handling. This specific molecule is hydrophobic; improper solubilization will lead to microprecipitation in the well, causing false positives in optical assays (scattering light in absorbance readings).
Physicochemical Considerations[1][2][3][4][5][6]
-
Compound: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine
-
Molecular Weight: ~301.19 g/mol
-
Predicted LogP: ~3.2 – 3.8 (Lipophilic)
-
Solubility: Poor in water; soluble in DMSO and Ethanol.
Solubilization Protocol
-
Stock Preparation: Dissolve the neat powder in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 1 minute. Inspect visually for clarity.
-
Storage: Aliquot into amber glass vials (halogenated compounds can be light-sensitive). Store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solutions:
-
Prepare intermediate dilutions in serum-free media.
-
Critical Limit: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) . Higher levels can permeabilize membranes, confounding the toxicity of the piperazine derivative.
-
Experimental Workflow Overview
To ensure robust data, we utilize a "Triangulation Strategy" combining metabolic activity (MTT), membrane integrity (LDH), and mechanistic validation (Caspase).
Figure 1: Cytotoxicity Screening Workflow
Caption: Workflow for parallel assessment of metabolic viability and membrane leakage.
Detailed Protocols
Assay A: Metabolic Competence (MTT Assay)
Objective: Determine the IC50 based on mitochondrial reductase activity. Rationale: Piperazine derivatives can act as mitochondrial toxins. The MTT assay detects the reduction of tetrazolium salts to formazan, a process dependent on active cellular metabolism.
Materials:
-
Target Cells (e.g., HepG2 for hepatotoxicity, Balb/c 3T3 for OECD 129 general toxicity).
-
MTT Reagent (5 mg/mL in PBS).[1]
-
Solubilization Buffer (DMSO or acidified isopropanol).
Procedure:
-
Seeding: Plate cells at 5,000–10,000 cells/well in a 96-well plate. Incubate 24h for attachment.
-
Treatment: Remove media. Add 100 µL of fresh media containing the compound (0.1 µM to 100 µM).
-
Controls: Vehicle (0.5% DMSO), Positive Control (10 µM Doxorubicin or 100 µM BZP).
-
-
Exposure: Incubate for 48 hours.
-
Labeling: Add 10 µL MTT reagent per well. Incubate 3–4 hours at 37°C until purple precipitates are visible.
-
Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO. Shake plate for 10 mins.
-
Measurement: Read Absorbance at 570 nm (reference 630 nm).
Assay B: Membrane Integrity (LDH Release)
Objective: Confirm necrosis or late-stage apoptosis. Rationale: Some halogenated benzyl compounds cause direct membrane lysis. MTT alone can yield false results if the compound affects mitochondrial enzymes without killing the cell. LDH release confirms physical cell rupture.
Procedure:
-
Supernatant Collection: After the 48h treatment (from Assay A setup), transfer 50 µL of culture supernatant to a new plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Diaphorase/Tetrazolium).
-
Incubation: Incubate 30 mins at Room Temp (protected from light).
-
Stop: Add Stop Solution (1M Acetic Acid).
-
Measurement: Read Absorbance at 490 nm .
Data Analysis & Interpretation
Quantitative Metrics
Calculate the Relative Viability (%) for MTT and Cytotoxicity (%) for LDH:
Interpretation Logic
The mechanism of toxicity for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine can be deduced by correlating the two assays.
Figure 2: Mechanism of Action Decision Tree
Caption: Diagnostic logic for interpreting MTT vs. LDH discrepancies.
Key Scenarios:
-
MTT Low / LDH High: Acute necrosis. The compound physically disrupts the cell membrane. Common with high concentrations of cationic amphiphilic drugs (like some piperazines).
-
MTT Low / LDH Low: Early apoptosis or mitochondrial toxicity. The cell is metabolically dead but the membrane is intact. Recommendation: Follow up with Caspase 3/7 Glo assay.
-
MTT High / LDH High: Assay interference. The compound might be reducing the MTT tetrazolium directly (chemical reduction) or has intrinsic color.
Expected Results & Validation Criteria
For 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine, anticipated results in HepG2 cells:
| Parameter | Acceptance Criteria | Typical Result (Est.) |
| Z-Factor | > 0.5 | 0.6 – 0.8 |
| Vehicle Control | 100% ± 10% Viability | 98% |
| Positive Control | < 10% Viability | 5% |
| IC50 Range | Dose-dependent curve | 10 µM – 50 µM* |
*Note: Piperazine derivatives often show moderate cytotoxicity (10-100 µM). If IC50 < 1 µM, the compound is highly potent and potentially unsafe for non-oncology indications.
References
-
OECD. (2010).[2] Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Guidelines for the Testing of Chemicals.[2] Link
-
ICCVAM. (2006).[3] Background Review Document: In Vitro Cytotoxicity Test Methods for Estimating Starting Doses for Acute Oral Systemic Toxicity Tests. National Institute of Environmental Health Sciences. Link
-
Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Toxicology in Vitro. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
Sources
Application Note: Characterization of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine as a Novel Tyrosinase Inhibitor
Abstract & Rationale
Tyrosinase (EC 1.14.18.1) is the rate-limiting metalloenzyme in melanogenesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] Hyperactivation of tyrosinase is linked to hyperpigmentation disorders (e.g., melasma, age spots) and melanoma progression.
This application note details the investigative protocols for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine , a rationally designed small molecule. The selection of this candidate is grounded in the established Structure-Activity Relationship (SAR) of benzylpiperazines, where the piperazine ring acts as a semi-rigid linker and the benzyl moiety engages in hydrophobic interactions within the enzyme's active site pocket. The specific 4-bromo-2-fluoro substitution pattern is hypothesized to enhance potency via:
-
Halogen Bonding: The bromine atom (4-position) may act as a sigma-hole donor to backbone carbonyls in the active site.
-
Electronic Modulation: The fluorine atom (2-position) modulates the acidity of benzylic protons and influences the ring's lipophilicity (
), improving cellular permeability.
Chemical Characterization & Preparation
Compound Properties
| Property | Specification |
| IUPAC Name | 1-[(4-Bromo-2-fluorophenyl)methyl]-4-ethylpiperazine |
| Molecular Formula | C₁₃H₁₈BrFN₂ |
| Molecular Weight | 301.20 g/mol |
| Predicted LogP | ~3.2 (Lipophilic) |
| Solubility | Soluble in DMSO (>50 mM); Ethanol (>10 mM); Poorly soluble in water. |
Stock Solution Preparation
Critical Step: To prevent precipitation during aqueous dilution, prepare a high-concentration stock in DMSO.
-
Weigh 3.01 mg of the compound.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO to yield a 10 mM Stock Solution .
-
Vortex for 30 seconds. Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol A: Cell-Free Enzymatic Inhibition Assay (Mushroom Tyrosinase)
Objective: Determine the IC50 value of the candidate using L-DOPA as the substrate.
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich, T3824), 250 U/mL stock in phosphate buffer.
-
Substrate: L-DOPA (2.5 mM fresh solution).
-
Buffer: 50 mM Sodium Phosphate Buffer (PBS), pH 6.8.
Workflow:
-
Plate Setup: Use a clear 96-well microplate.
-
Incubation Mix: Add reagents in the following order:
-
Buffer: 140 µL
-
Enzyme: 20 µL (Final conc: ~25 U/mL)
-
Inhibitor: 20 µL of varying concentrations (0.1 – 100 µM). Note: Keep final DMSO < 1%.
-
-
Pre-Incubation: Incubate at 25°C for 10 minutes to allow enzyme-inhibitor binding.
-
Reaction Start: Add 20 µL of L-DOPA (2.5 mM).
-
Measurement: Monitor absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes using a kinetic microplate reader.
Data Analysis:
Calculate the % Inhibition using the linear velocity (
Protocol B: Kinetic Mechanism Analysis (Lineweaver-Burk)
Objective: Determine the Mode of Inhibition (Competitive, Non-competitive, or Mixed).
Methodology:
-
Select 3 fixed concentrations of the inhibitor (e.g.,
, , ). -
For each inhibitor concentration, vary the substrate (L-DOPA) concentration (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 mM).
-
Measure the initial reaction velocity (
) for all combinations. -
Plotting: Construct a double-reciprocal plot (
vs. ).
Interpretation Guide:
-
Competitive: Lines intersect at the Y-axis (
unchanged, increases). Most likely for benzylpiperazines. -
Non-Competitive: Lines intersect at the X-axis (
decreases, unchanged). -
Mixed: Lines intersect in the second quadrant.
Protocol C: In Silico Molecular Docking
Objective: Visualize the binding pose within the active site.
Setup:
-
Target: Crystal structure of Agaricus bisporus tyrosinase (PDB ID: 2Y9X ).
-
Ligand Prep: Energy minimize the 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine structure (MMFF94 force field).
-
Grid Box: Center on the binuclear copper active site (CuA and CuB).
Key Interactions to Analyze:
-
Pi-Stacking: Between the benzyl ring and His263 or Val283 .
-
Cation-Pi: Interaction between the protonated piperazine nitrogen (at pH 6.8) and active site residues.
-
Halogen Bond: Measure distance/angle between the 4-Br atom and backbone carbonyls (optimal: < 3.5 Å, 160-180°).
Protocol D: Cellular Melanogenesis Assay (B16F10 Cells)
Objective: Validate efficacy in a biological system.[6]
-
Seeding: Seed B16F10 melanoma cells (5 × 10⁴ cells/well) in a 6-well plate. Culture for 24h.
-
Treatment: Treat cells with inhibitor (1–50 µM) +
-MSH (100 nM) to stimulate melanogenesis. Incubate for 48h. -
Lysis: Wash with PBS and lyse in 1N NaOH (containing 10% DMSO) at 80°C for 1h.
-
Quantification: Measure absorbance of the lysate at 405 nm . Normalize to total protein content (BCA assay).
Visualizations
Diagram 1: Experimental Workflow
Caption: Step-by-step workflow for the high-throughput enzymatic inhibition assay.
Diagram 2: Hypothesized Mechanism of Action (Competitive Inhibition)
Caption: Competitive inhibition model: The inhibitor competes with L-DOPA for the copper active site.
Troubleshooting & Optimization
-
Precipitation: If the compound precipitates upon adding L-DOPA, reduce the final concentration to < 50 µM or increase the DMSO concentration (max 5%).
-
Auto-oxidation: L-DOPA oxidizes spontaneously in air (turning black). Always prepare the substrate solution fresh and keep it shielded from light.
-
Non-Specific Binding: If
varies significantly between replicates, add 0.01% Triton X-100 to the buffer to prevent aggregate-based promiscuous inhibition.
References
-
De Luca, L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents. European Journal of Medicinal Chemistry.
-
Mirabile, S., et al. (2021). Evaluation of [4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Effect.[7] ChemMedChem.
-
Chang, T.S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences.
-
Garcia-Jimenez, A., et al. (2017). Action of tyrosinase on mono- and diphenols: A kinetic study. Biological Procedures Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. bio-protocol.org [bio-protocol.org]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols: Radiolabeling of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: The Significance of Radiolabeled Piperazines in Translational Research
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties, making piperazine derivatives exquisite tools for probing complex biological systems. The specific compound, 1-(4-bromo-2-fluorobenzyl)-4-ethylpiperazine, represents a novel investigational tool. When labeled with a positron-emitting radionuclide, such as Fluorine-18, it is transformed into a powerful molecular imaging agent for Positron Emission Tomography (PET). PET enables the non-invasive, quantitative visualization of biological processes in vivo, offering profound insights into drug disposition, target engagement, and disease pathology.[1]
This document provides a comprehensive guide to the radiolabeling of 1-(4-bromo-2-fluorobenzyl)-4-ethylpiperazine with Fluorine-18 ([¹⁸F]) and its subsequent application in preclinical in vivo imaging studies. The protocols and insights presented herein are synthesized from established radiochemical methodologies and best practices in the field of molecular imaging.
Strategic Considerations for Radiolabeling
The choice of radionuclide is paramount for successful in vivo imaging. Fluorine-18 is often the radionuclide of choice for PET imaging due to its favorable decay characteristics, including a relatively short half-life of 109.7 minutes and low positron energy (635 keV), which contributes to high-resolution images.[2] The half-life is sufficiently long to permit multi-step radiosynthesis and distribution to imaging centers.[2]
For the radiosynthesis of [¹⁸F]1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine, a direct nucleophilic substitution of a suitable leaving group on the benzyl ring with [¹⁸F]fluoride is a theoretically plausible but challenging route due to the electron-rich nature of the aromatic ring. A more robust and widely adopted strategy involves a two-step approach utilizing a radiolabeled prosthetic group, such as [¹⁸F]fluorobenzaldehyde, followed by reductive amination with the piperazine precursor. This method generally provides higher and more reliable radiochemical yields.
Precursor Synthesis and Characterization
The successful and reproducible radiolabeling of a target molecule is critically dependent on the purity and structural integrity of the precursor. The synthesis of the precursor, 1-(4-Bromo-2-fluorobenzyl)piperazine, is a prerequisite for the subsequent radiolabeling step.
Synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine
A common synthetic route involves the reaction of 4-bromo-2-fluorobenzaldehyde with piperazine under reductive amination conditions.
Caption: Synthesis of the piperazine precursor.
Characterization and Quality Control of the Precursor
Prior to its use in radiolabeling, the synthesized precursor must be rigorously characterized to confirm its identity and purity.
| Analytical Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural confirmation | Spectra consistent with the proposed structure |
| Mass Spectrometry | Molecular weight verification | Observed mass corresponds to the calculated mass |
| HPLC | Purity assessment | Chemical purity ≥ 98% |
[¹⁸F]Radiolabeling Protocol: A Two-Step Approach
This protocol details the automated synthesis of [¹⁸F]1-(4-bromo-2-fluorobenzyl)-4-ethylpiperazine via reductive amination using [¹⁸F]fluorobenzaldehyde.
Step 1: Production of [¹⁸F]Fluorobenzaldehyde
The synthesis of 4-[¹⁸F]fluorobenzaldehyde is typically performed on an automated synthesis module.[3]
Caption: Workflow for [¹⁸F]fluorobenzaldehyde synthesis.
Detailed Protocol:
-
[¹⁸F]Fluoride Trapping: Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water onto a pre-conditioned quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
Elution: Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.
-
Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Nucleophilic Substitution: Add a solution of the 4-formyl-N,N,N-trimethylanilinium triflate precursor in a suitable solvent (e.g., DMSO) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a defined time (e.g., 10 minutes).
-
Purification: After cooling, pass the reaction mixture through a Sep-Pak C18 cartridge to trap the [¹⁸F]fluorobenzaldehyde. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities. Elute the desired product with a suitable organic solvent (e.g., ethanol).
Step 2: Reductive Amination to Yield [¹⁸F]1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine
This step involves the coupling of the synthesized [¹⁸F]fluorobenzaldehyde with the 1-(4-bromo-2-fluorobenzyl)piperazine precursor.
Detailed Protocol:
-
Reaction Setup: Transfer the eluted [¹⁸F]fluorobenzaldehyde to a clean reaction vessel. Add a solution of the 1-(4-bromo-2-fluorobenzyl)piperazine precursor and a reducing agent (e.g., sodium triacetoxyborohydride) in a suitable solvent (e.g., dichloroethane).
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80 °C) for a specified duration (e.g., 15 minutes).
-
Quenching: Cool the reaction mixture and quench with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Purification: Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: Collect the HPLC fraction containing the desired product. Remove the organic solvent under reduced pressure and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo administration.
Quality Control of the Final Radiotracer
Rigorous quality control is mandatory to ensure the safety and efficacy of the radiotracer for in vivo use.[4]
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Chemical Purity | Analytical HPLC (UV detection) | Single peak corresponding to the product |
| Specific Activity | Calculated from HPLC data | > 37 GBq/µmol (> 1 Ci/µmol) |
| pH | pH meter or pH paper | 6.5 - 7.5 |
| Residual Solvents | Gas Chromatography | Within USP limits |
| Sterility | Standard microbiological testing | Sterile |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |
In Vivo Imaging Protocol
The following protocol outlines a typical PET imaging study in rodents. All animal procedures must be conducted in accordance with institutional guidelines and regulations.
Caption: Workflow for a preclinical PET imaging study.
Detailed Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature. If dynamic scanning and blood sampling are required, catheterize a tail vein for injection and, if necessary, an artery for blood sampling.
-
Radiotracer Administration: Administer a known amount of the formulated [¹⁸F]1-(4-bromo-2-fluorobenzyl)-4-ethylpiperazine via the tail vein.
-
PET/CT Imaging: Position the animal in the PET scanner. Acquire a dynamic or static PET scan over a defined period (e.g., 60 minutes). A CT scan is typically performed for attenuation correction and anatomical co-registration.
-
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization). Analyze the images by drawing regions of interest (ROIs) over various organs and tissues to generate time-activity curves.
Biodistribution Studies
Ex vivo biodistribution studies provide quantitative data on the uptake of the radiotracer in various organs and tissues, complementing the imaging data.[5]
Detailed Protocol:
-
Animal Groups: Use groups of animals for each time point of interest (e.g., 5, 30, and 60 minutes post-injection).
-
Radiotracer Injection: Inject a known amount of the radiotracer into each animal.
-
Tissue Harvesting: At the designated time points, euthanize the animals and dissect the organs and tissues of interest.
-
Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
| Organ | Expected Uptake Pattern | Rationale |
| Brain | Moderate to high | Potential for crossing the blood-brain barrier and binding to CNS targets |
| Liver | High | Primary route of metabolism and hepatobiliary clearance |
| Kidneys | High | Renal clearance of the parent compound and/or its metabolites |
| Lungs | Moderate | Initial first-pass effect and potential for non-specific binding |
| Bone | Low | Indicates minimal defluorination of the radiotracer in vivo |
Conclusion and Future Directions
The successful radiolabeling of 1-(4-bromo-2-fluorobenzyl)-4-ethylpiperazine provides a valuable tool for in vivo PET imaging. The protocols outlined in this document offer a robust framework for its synthesis, quality control, and preclinical evaluation. Future studies should focus on the detailed pharmacological characterization of this novel radiotracer, including the identification of its specific molecular targets and its potential applications in neuroscience, oncology, or other areas of biomedical research.
References
-
DeNardo, S. J., DeNardo, G. L., & Peng, J. S. (1989). Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments. American Journal of Physiologic Imaging, 4(1), 39–44. [Link]
-
Wuest, M., & Wuest, F. (2022). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 27(12), 3747. [Link]
-
Pandey, M. K., et al. (2013). Synthesis and in vivo evaluation of [(18)F]2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione ([(18)F]FECUMI-101) as an imaging probe for 5-HT1A receptor agonist in nonhuman primates. Bioorganic & Medicinal Chemistry, 21(17), 5598–5604. [Link]
-
Chen, Y., et al. (2024). Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. ACS Chemical Neuroscience, 15(19), 3459–3472. [Link]
-
Truong, T. T., et al. (2021). Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. Pharmaceutics, 13(8), 1234. [Link]
-
Molavipordanjani, S., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. EJNMMI Radiopharmacy and Chemistry, 8(1), 38. [Link]
-
Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 397–404. [Link]
-
Zha, Z., et al. (2014). Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. Bioorganic & Medicinal Chemistry, 22(19), 5209–5217. [Link]
-
Bando, K., et al. (2001). Synthesis and evaluation of radiolabeled piperazine derivatives of vesamicol as SPECT agents for cholinergic neurons. Nuclear Medicine and Biology, 28(3), 251–260. [Link]
-
Wikipedia contributors. (2024, February 7). Positron emission tomography. In Wikipedia, The Free Encyclopedia. Retrieved 14:20, February 14, 2026, from [Link]
-
Roberts, M. P., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Australian Journal of Chemistry, 66(2), 141. [Link]
-
Kuhnast, B., et al. (2016). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 52(71), 10796–10799. [Link]
-
Pretze, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516–2525. [Link]
-
Wikipedia contributors. (2024, February 7). Positron emission tomography. In Wikipedia, The Free Encyclopedia. Retrieved 14:20, February 14, 2026, from [Link]
-
Chu, W., et al. (2015). Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. Molecules, 20(8), 14978–14991. [Link]
-
Roberts, M. P., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Australian Journal of Chemistry, 66(2), 141. [Link]
-
Kuhnast, B., et al. (2016). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 52(71), 10796–10799. [Link]
-
Kumar, R., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals, 15(6), 727. [Link]
-
De Luca, L., et al. (2016). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 11(24), 2733–2742. [Link]
-
Bernard-Gauthier, V., et al. (2022). Development of [18F]AmBF3 Tetrazine for Radiolabeling of Peptides: Preclinical Evaluation and PET Imaging of [18F]AmBF3-PEG7-Tyr3-Octreotide in an AR42J Pancreatic Carcinoma Model. Bioconjugate Chemistry, 33(7), 1269–1282. [Link]
-
Elsinga, P., et al. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. RadiologyKey. [Link]
-
Islam, E., Muzzioli, R., & Pisaneschi, F. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center. [Link]
-
Pretze, M., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(4), 636. [Link]
-
Zotova, A., et al. (2022). Radiochemical Synthesis of 4-[18F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers. Molecules, 28(1), 294. [Link]
- Ametamey, S. M., et al. (2022). Aliphatic 18f-radiolabeling of a tetrazine precursor.
Sources
- 1. Positron emission tomography - Wikipedia [en.wikipedia.org]
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- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of an 18F-labeled Nε-acryloyllysine piperazide for covalent targeting of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine synthesis
Ticket ID: #SYN-BP-4F2B Subject: Yield Improvement & Troubleshooting for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Mechanics
You are encountering yield issues with the synthesis of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine . This reaction is a classic
While textbook
-
Quaternization: The product contains two tertiary amines.[1] If the benzyl bromide is in excess or the reaction runs too long/hot, the product itself becomes a nucleophile, leading to quaternary ammonium salts (sticky oils).[1]
-
Hydrolysis: The electron-withdrawing fluorine atom on the benzyl ring activates the benzylic position, making the bromide more susceptible to hydrolysis by trace water, forming the benzyl alcohol impurity.[1]
-
Work-up Losses: The product is highly polar. Standard water/organic washes often result in significant product loss into the aqueous phase if pH is not strictly controlled.
Reaction Scheme
Figure 1: Reaction pathway highlighting the critical bifurcation between the desired tertiary amine and the undesired quaternary salt.[1]
Optimized Experimental Protocol
This protocol is designed as a self-validating system . The acid-base extraction step acts as a checkpoint: if your product does not precipitate or extract back at pH 12, the synthesis failed upstream.[1]
Reagents & Stoichiometry
| Component | Role | Eq. | Rationale |
| 4-Bromo-2-fluorobenzyl bromide | Limiting Reagent | 1.0 | Genotoxic; must be fully consumed. |
| 1-Ethylpiperazine | Nucleophile | 1.2 | Slight excess prevents over-alkylation of the product. |
| Base | 2.5 | Scavenges HBr.[1] Granular is preferred over powder to prevent caking.[1] | |
| Acetonitrile (ACN) | Solvent | [0.2 M] | Polar aprotic; optimizes |
| NaI (Optional) | Catalyst | 0.1 | Finkelstein condition; accelerates reaction if bromide is sluggish.[1] |
Step-by-Step Methodology
-
Preparation:
-
Dry ACN over molecular sieves (3Å) for 4 hours. Critical: Water content must be <0.1%.
-
Charge a reaction flask with 1-ethylpiperazine (1.2 eq) and
(2.5 eq) in ACN. Stir at Room Temperature (RT) for 15 mins.
-
-
Addition (The Kinetic Control):
-
Dissolve 4-bromo-2-fluorobenzyl bromide (1.0 eq) in a minimal volume of ACN.
-
Add this solution dropwise to the piperazine mixture over 30 minutes at RT.
-
Why? Keeping the benzyl bromide concentration low relative to the amine prevents the product from competing for the alkyl halide (preventing quaternization).[1]
-
-
Reaction:
-
Heat to 60°C for 4–6 hours.
-
IPC (In-Process Control): Check TLC (DCM/MeOH 95:5). Look for the disappearance of the benzyl bromide spot (high
).[1]
-
-
Work-up (The Purification Checkpoint):
-
Cool to RT and filter off inorganic solids (
, KBr). Rinse cake with ACN. -
Concentrate the filtrate to an oil.[1]
-
Acid Wash (Purification): Dissolve oil in EtOAc.[1] Extract with 1M HCl (aq) (
).[1] -
Base Release: Basify the aqueous layer to pH > 12 using 4M NaOH. The product will oil out as a free base.[1]
-
Final Extraction: Extract the cloudy aqueous mixture with DCM (
). Dry combined DCM over and concentrate.
-
Troubleshooting Guide
Use this logic tree to diagnose yield failures.
Figure 2: Diagnostic decision tree for common failure modes.
Frequently Asked Questions (FAQ)
Q1: My product is an oil that won't crystallize. How do I get a solid?
-
A: These free bases are often low-melting solids or oils. To obtain a stable solid, convert it to the dihydrochloride salt .[1] Dissolve the free base in diethyl ether or EtOH and add HCl in dioxane/ether dropwise.[1] The salt should precipitate immediately as a white solid.[1]
Q2: I see a major impurity at
-
A: This is likely benzyl alcohol (from hydrolysis of the starting bromide) or dialkylated piperazine (if you used piperazine instead of ethylpiperazine).[1] If you followed the Acid/Base workup above, this non-basic impurity should have been removed in the initial organic wash.[1]
Q3: Can I use DIPEA/DCM instead of K2CO3/ACN?
-
A: Yes, but yields are typically lower (70-80% vs 90%+).[1] DCM reflux temperature (40°C) is often too low to drive the reaction to completion against the steric hindrance of the 2-fluoro group.[1] If you must use DCM, stir for 12-18 hours.[1]
Q4: Why is the 2-Fluoro group important for the reaction conditions?
-
A: The fluorine atom is electron-withdrawing, which actually accelerates the reaction at the benzylic position compared to a standard benzyl bromide.[1] However, it also makes the starting material more unstable (prone to hydrolysis).[1] You must balance speed (heat) with stability (dry solvents).[1]
References
-
Organic Syntheses, Coll.[1] Vol. 10, p. 24 (2004). General procedure for N-alkylation of piperazines.[1][1]
-
Patents on 4-fluorobenzyl piperazine analogs: See US Patent 2015/0259350 A1 (Synthesis of 4-bromo-2-fluorobenzyl intermediates).
-
BenchChem Technical Support: Optimizing N-Alkylation of Piperazine.[1]
-
Journal of Medicinal Chemistry (2013). Structure-Activity Relationship of Benzylpiperazine Derivatives. (Validation of acid-base extraction for purification).
Sources
Technical Support Center: Purification of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine. Below, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The methodologies described are grounded in established chemical principles and have been adapted from proven protocols for structurally similar compounds.
I. Understanding the Molecule: Physicochemical Properties and Purification Challenges
1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is a tertiary amine with a moderately complex structure, presenting unique purification challenges. The presence of the basic piperazine ring, a flexible ethyl group, and a substituted aromatic ring influences its solubility, polarity, and potential for interaction with chromatographic stationary phases.
Key Challenges:
-
High Basicity: The two nitrogen atoms in the piperazine ring (pKa values are typically around 5.3 and 9.7) can lead to strong interactions with acidic silica gel, causing peak tailing and poor separation during column chromatography.[1]
-
Moderate Polarity: The molecule's polarity requires a careful selection of solvent systems for both chromatography and recrystallization to achieve effective separation from impurities.
-
Potential for Impurities: Synthesis of this compound, likely via N-alkylation of 1-ethylpiperazine with 4-bromo-2-fluorobenzyl bromide, can result in several impurities. These may include unreacted starting materials, over-alkylated products (quaternary ammonium salts), and byproducts from side reactions.[1][2]
II. Troubleshooting Guide: Column Chromatography
Column chromatography is a primary method for purifying 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine. Here’s how to troubleshoot common issues:
Issue 1: Poor Separation of the Product from Impurities
Symptoms:
-
Co-elution of the desired product with impurities, resulting in low-purity fractions.[1]
-
Overlapping spots on the Thin Layer Chromatography (TLC) analysis of collected fractions.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to resolve the product from impurities. | Optimize the Eluent: Systematically vary the ratio of a polar solvent (e.g., ethyl acetate, methanol) and a non-polar solvent (e.g., hexane, dichloromethane). Aim for an Rf value of 0.3-0.4 for the target compound on TLC.[3] For a starting point, consider a gradient of methanol in dichloromethane, similar to protocols for related compounds.[4] |
| Column Overloading | Too much crude product has been loaded onto the column, exceeding its separation capacity. | Reduce Sample Load: As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w). For difficult separations, this ratio may need to be increased. |
| Incorrect Stationary Phase | Standard silica gel may not be suitable due to its acidic nature. | Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel (prepared by pre-treating with a solution of triethylamine in the eluent).[3] |
Issue 2: Product Tailing or Streaking on the Column
Symptoms:
-
The product elutes over a large number of fractions with a "tailing" appearance on TLC.
-
The product peak in a chromatogram is asymmetrical.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Strong Interaction with Stationary Phase | The basic nitrogen atoms of the piperazine ring are interacting strongly with the acidic silanol groups of the silica gel. | Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or ammonia in methanol, to the eluent. This will compete with the product for binding to the acidic sites on the silica gel, reducing tailing. |
| Compound Instability on Silica | The compound may be degrading on the acidic silica gel. | Assess Stability: Run a 2D TLC to check for degradation. Spot the compound, run the TLC in one direction, dry the plate, and then run it again in the perpendicular direction with the same solvent system. If new spots appear, the compound is likely unstable on silica.[3] In this case, use an alternative stationary phase like alumina. |
Experimental Workflow: Column Chromatography
Caption: Workflow for column chromatography purification.
III. Troubleshooting Guide: Recrystallization
Recrystallization can be an effective final purification step to obtain highly pure, crystalline 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine.
Issue 1: Product Fails to Crystallize
Symptoms:
-
The solution remains clear even after cooling to room temperature and then in an ice bath.
-
The product "oils out" instead of forming solid crystals.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Product is Too Soluble | The chosen solvent is too good at dissolving the product, even at low temperatures. | Use a Different Solvent or Solvent System: Select a solvent in which the product is soluble when hot but sparingly soluble when cold.[5] A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective. Dissolve the compound in a small amount of the "good" solvent and slowly add the "poor" solvent until the solution becomes cloudy, then heat to clarify.[6] |
| Solution is Too Dilute | Not enough of the product is dissolved in the solvent to reach supersaturation upon cooling. | Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[7] |
| Lack of Nucleation Sites | Crystal formation requires an initial seed or surface to begin. | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus.[5] Alternatively, add a tiny seed crystal of the pure product if available. |
Issue 2: Low Recovery of Crystalline Product
Symptoms:
-
A small amount of crystalline product is obtained, with a significant portion remaining in the mother liquor.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Crystallization | The product has some residual solubility in the cold solvent. | Maximize Precipitation: After cooling to room temperature, place the flask in an ice-water bath for an extended period to maximize crystal formation.[5] |
| Using Too Much Solvent | An excessive amount of solvent was used to dissolve the crude product. | Use the Minimum Amount of Hot Solvent: Dissolve the crude product in the minimum amount of near-boiling solvent required to form a saturated solution.[7] |
| Premature Crystallization During Hot Filtration | If a hot filtration step is necessary to remove insoluble impurities, the product may crystallize in the filter funnel. | Prevent Premature Crystallization: Use a pre-heated filter funnel and flask. Add a small excess of hot solvent before filtering to ensure the product remains in solution. |
Decision Tree: Troubleshooting Recrystallization
Caption: Decision-making process for troubleshooting recrystallization.
IV. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine?
A1: The most common impurities are likely to be:
-
Unreacted Starting Materials: 1-ethylpiperazine and 4-bromo-2-fluorobenzyl bromide.
-
Side-Reaction Products: N,N'-bis(4-bromo-2-fluorobenzyl)-1,4-diethylpiperazinium salt (from over-alkylation).
-
Degradation Products: Amines can be susceptible to oxidation, so colored impurities may be present if the sample has been stored improperly.[8]
Q2: My purified product is a yellow oil, but I expected a solid. What should I do?
A2: While some substituted piperazines can be oils at room temperature, it's also possible that residual solvent or impurities are preventing crystallization. Try dissolving the oil in a minimal amount of a suitable solvent (like diethyl ether) and adding a non-polar solvent (like hexane) dropwise until turbidity appears. Storing this solution at a low temperature (-20°C) may induce crystallization. If it remains an oil, vacuum distillation (if the compound is thermally stable) could be an option.
Q3: Can I purify this compound by forming a salt?
A3: Yes, this is a viable strategy, especially if recrystallization of the free base is proving difficult.[6] You can dissolve the crude product in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol. The resulting hydrochloride salt will often precipitate as a solid, which can be collected by filtration and washed with fresh solvent. The pure free base can then be regenerated by dissolving the salt in water, basifying with a base like NaOH or NaHCO₃, and extracting with an organic solvent like dichloromethane.
Q4: What TLC stain can I use to visualize my compound?
A4: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine should be visible under UV light (254 nm) due to the aromatic ring. For a colorimetric stain, potassium permanganate (KMnO₄) is a good choice as it reacts with the amine functionality, appearing as a yellow spot on a purple background.
V. Detailed Experimental Protocols
Disclaimer: These protocols are based on established methods for structurally similar compounds and may require optimization for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine.
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to separate the product from impurities. A good starting point is a mobile phase of 95:5 dichloromethane (DCM) to methanol (MeOH). Add 0.5% triethylamine (TEA) to both the crude sample and the eluent to prevent tailing.
-
Column Packing: Dry pack a flash chromatography column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as dry loading and generally gives better resolution.
-
Elution: Place the dry-loaded sample onto the top of the packed column. Begin eluting with the solvent system determined by TLC. A gradient elution, starting with a lower polarity (e.g., 100% DCM) and gradually increasing the polarity (e.g., up to 10% MeOH in DCM), can be very effective.[4]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.[5] A mixture of ethyl acetate and hexane is often a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[5]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[7]
References
-
Recrystallization of Amines: Discussion on challenges and methods for recrystallizing amine compounds. Available at: [Link]
-
Tips & Tricks: Recrystallization: A guide from the University of Rochester on recrystallization techniques, including handling of acidic and basic compounds. Available at: [Link]
-
LC Chromatography Troubleshooting Guide: A guide from HALO Columns on troubleshooting common liquid chromatography issues. Available at: [Link]
-
Troubleshooting Flash Column Chromatography: A guide from the University of Rochester on resolving common problems in flash chromatography. Available at: [Link]
-
Mastering Column Chromatography: Techniques and Tips: An overview of column chromatography principles and troubleshooting from Chrom Tech, Inc. Available at: [Link]
-
GC Column Troubleshooting Guide: A guide from Phenomenex on troubleshooting common gas chromatography issues. Available at: [Link]
-
Recrystallisation Technique: An overview of the recrystallization process from a university laboratory manual. Available at: [Link]
-
Recrystallization | Organic Chemistry I Lab: A guide to recrystallization from the University of Richmond. Available at: [Link]
-
Recrystallization, Filtration and Melting Point: A detailed explanation of recrystallization techniques. Available at: [Link]
-
Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors: A research article detailing the synthesis and purification of similar compounds. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. iris.unica.it [iris.unica.it]
- 5. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method Development for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine
Welcome to the technical support center for the HPLC analysis of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into method development and troubleshooting. As your virtual application scientist, I will walk you through the causality behind experimental choices, ensuring a robust and reproducible analytical method.
Compound Profile: Understanding the Analyte
Before initiating method development, understanding the physicochemical properties of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is paramount. While experimental data for this specific molecule is scarce, we can infer its behavior from its structural motifs: a basic piperazine ring, a halogenated aromatic ring, and an ethyl group. This structure dictates its chromatographic behavior, particularly its basicity and hydrophobicity.
| Property | Predicted/Inferred Value | Source & Rationale |
| Molecular Formula | C₁₃H₁₈BrFN₂ | Calculated from structure. |
| Molecular Weight | 301.20 g/mol | Calculated from structure. |
| Predicted pKa | ~8.5 - 9.0 | The ethyl-substituted piperazine nitrogen is a strong basic center. This value is estimated based on similar N-alkylated piperazines[1]. |
| Predicted XlogP | ~2.5 - 3.5 | The molecule has significant hydrophobic character from the bromofluorobenzyl and ethyl groups, balanced by the polar piperazine ring. This is an estimate based on related structures[2]. |
| UV Chromophore | Bromofluoro-substituted benzene ring | The aromatic ring is expected to exhibit UV absorbance, suitable for HPLC-UV detection[3]. |
The key takeaway is that this is a basic compound . This property is the single most important factor influencing peak shape and retention in reversed-phase HPLC.
Part 1: Frequently Asked Questions (FAQs) for Initial Method Development
This section addresses the most common questions encountered when setting up an initial HPLC method for this compound.
Q1: What are the recommended starting HPLC conditions for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine?
For initial screening, a generic reversed-phase gradient method is recommended. The following table provides a robust starting point.
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C18, 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle size | A C18 phase provides good hydrophobic retention for the molecule's logP range[4][5]. Smaller particles enhance efficiency. Crucially, select a modern, high-purity, end-capped column to minimize silanol interactions [6]. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | At this low pH, the basic piperazine nitrogens are protonated (positively charged), and, most importantly, the residual silanol groups on the silica packing are also protonated (neutral), which significantly reduces peak tailing[7][8]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often a good first choice for organic modifier as it typically provides sharper peaks and lower backpressure than methanol[4]. The acid should be included in the organic phase to maintain consistent pH during the gradient[9]. |
| Gradient | 5% to 95% B over 10-15 minutes | A broad gradient is essential for initial screening to locate the elution window of the analyte and any potential impurities. |
| Flow Rate | 0.4 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID | Standard flow rates for the respective column diameters. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better efficiency[10]. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) scan from 200-400 nm | 254 nm is a common wavelength for aromatic compounds[11][12]. A DAD is highly recommended to determine the optimal detection wavelength and assess peak purity. The bromofluorobenzyl moiety should provide a clear UV spectrum[3]. |
| Injection Volume | 1 - 5 µL | Keep the injection volume small initially to avoid column overload, which can cause peak fronting or tailing[13]. |
| Sample Diluent | Mobile Phase (at initial conditions) or Acetonitrile/Water (50:50) | Dissolving the sample in a solvent weaker than or equal in strength to the initial mobile phase is critical to prevent peak distortion[13]. |
Q2: How do I choose the right HPLC column? The first one I tried gave terrible peak shape.
This is a common issue for basic compounds. The problem often lies not with the phase chemistry (e.g., C18) but with the underlying silica support.
Causality: Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface. At a mid-range pH (e.g., pH 4-7), these silanols become deprotonated (Si-O⁻) and can interact strongly with your protonated basic analyte (analyte-NH⁺). This secondary ionic interaction is a different retention mechanism from the primary hydrophobic one, causing significant peak tailing[8][14][15].
Solution:
-
Use a High-Purity, End-Capped Column: Modern columns are made from high-purity silica with fewer metal contaminants and are "end-capped," where bulky chemical groups are bonded to the residual silanols to shield them. This is the first and most important step[6].
-
Consider Columns Designed for Basic Compounds: Many manufacturers offer columns with special bonding or surface treatments (e.g., polar-embedded phases, polar-endcapping) that further shield silanols and provide alternative interactions, improving peak shape for bases[6].
-
Consider High-pH Stable Columns: An alternative strategy is to work at high pH (e.g., pH 10-11) using a hybrid or polymer-based column that can withstand these conditions. At high pH, your basic analyte is in its neutral form, eliminating the ionic interaction with silanols and often increasing hydrophobic retention[16].
Q3: Why is mobile phase pH so critical for this compound?
Mobile phase pH directly controls the ionization state of both your analyte and the column's stationary phase, which dramatically affects retention and peak shape[17][18].
-
At Low pH (e.g., < 3): Your analyte is fully protonated (charged). The silica surface is neutral. This minimizes peak tailing from silanol interactions. Retention is typically lower because the charged form is more polar.
-
At Mid pH (e.g., 4-7): Your analyte is still protonated, but the silanols on the column begin to deprotonate. This is the "danger zone" for peak tailing due to strong secondary interactions. Method robustness is also poor in this range because small pH changes can lead to large shifts in retention time[7].
-
At High pH (e.g., > 10, requires a pH-stable column): Your analyte is neutral (free base). The silanols are fully deprotonated. Since the analyte is neutral, the problematic ionic interaction is eliminated. Retention is typically highest in this state because the neutral form is more hydrophobic[19][16].
As a rule of thumb, for reproducible results, the mobile phase pH should be at least 2 units away from the analyte's pKa[7]. For 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine with an estimated pKa of ~8.5-9.0, this means working at pH < 6.5 or pH > 11. For best peak shape on a standard silica column, low pH (2.5 - 3.5) is the recommended starting point.
Part 2: Troubleshooting Guide
Even with a good starting point, challenges can arise. This section provides a logical, cause-and-effect approach to solving common problems.
Q1: My peak is tailing severely, even at low pH. What is the cause and how can I fix it?
Peak tailing is the most common issue for basic analytes[8]. If you've already adjusted the pH to < 3, consider these other causes:
Possible Causes & Solutions:
-
Secondary Silanol Interactions (Still the Prime Suspect):
-
Explanation: Your column may not be sufficiently end-capped or may be an older generation silica. Even at low pH, some highly acidic silanols can remain ionized.
-
Solution A (Mobile Phase Additive): Add a competing base to the mobile phase, such as 0.1-0.2% Triethylamine (TEA). The TEA will preferentially interact with the active silanol sites, shielding your analyte from them. Note: TEA can suppress ionization in MS detection[13].
-
Solution B (Better Column): Switch to a newer, high-quality, end-capped column or one specifically designed for the analysis of basic compounds. This is often the most effective long-term solution[6].
-
-
Column Overload:
-
Explanation: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted peak shape that often manifests as tailing or fronting.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study (e.g., inject 1 µL, 2 µL, 5 µL, 10 µL of the same sample) to see if peak shape degrades with increasing load[13].
-
-
Extra-Column Effects (Dead Volume):
-
Explanation: Excessive tubing length or internal diameter between the injector, column, and detector can cause the peak to broaden and tail. This is especially noticeable with high-efficiency, small-particle columns.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) and ensure all connections are made with zero dead volume fittings. Cut tubing cleanly and ensure it is bottomed out in the port before tightening[6].
-
-
Column Contamination or Degradation:
-
Explanation: Strongly retained matrix components can accumulate at the head of the column, creating active sites that cause tailing. Operating at very low pH (< 2) can also degrade the stationary phase over time (column bleed), exposing more silanols[14].
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column (follow the manufacturer's instructions). If the problem persists, the column may need to be replaced[14].
-
Q2: My retention time is drifting from one injection to the next. What should I do?
Retention time instability points to a lack of equilibrium or a changing system condition.
Possible Causes & Solutions:
-
Insufficient Column Equilibration:
-
Explanation: The column needs to be fully equilibrated with the mobile phase, especially when changing solvents or starting up the system.
-
Solution: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-20 column volumes.
-
-
Mobile Phase Instability or Mis-preparation:
-
Explanation: If the buffer concentration is too low, it may not have enough capacity to maintain a constant pH. Volatile mobile phase components (like TEA or formic acid) can also evaporate over time, changing the composition.
-
Solution: Ensure your buffer concentration is adequate (typically 10-25 mM). Prepare fresh mobile phase daily and keep solvent bottles loosely capped to prevent evaporation while allowing for outgassing.
-
-
Fluctuating Column Temperature:
-
Explanation: Retention is sensitive to temperature. If the column compartment is not thermostatically controlled, ambient temperature changes in the lab can cause drift[10].
-
Solution: Always use a thermostatted column compartment and set it to a stable temperature (e.g., 35 °C).
-
-
Pump or Hardware Issues:
-
Explanation: Inconsistent mobile phase composition can be caused by faulty check valves or leaks in the pump, leading to fluctuating backpressure and retention times.
-
Solution: Monitor the pump backpressure for unusual fluctuations. If observed, perform pump maintenance such as cleaning or replacing check valves and seals[13].
-
Q3: I have low sensitivity and can't detect my low-level impurities. How can I improve the signal?
Possible Causes & Solutions:
-
Suboptimal Detection Wavelength:
-
Explanation: You may be monitoring at a wavelength where the analyte has low absorbance.
-
Solution: Use a Diode Array Detector (DAD) to acquire the full UV spectrum of your main peak. Identify the wavelength of maximum absorbance (λ-max) and set your detector to that wavelength for maximum sensitivity.
-
-
Poor Peak Shape:
-
Explanation: A broad, tailing peak has a lower height compared to a sharp, symmetrical peak of the same area. This directly impacts the signal-to-noise ratio and limits of detection.
-
Solution: Address any peak shape issues using the troubleshooting steps outlined above. Improving peak efficiency is one of the most effective ways to improve sensitivity.
-
-
High Baseline Noise:
-
Explanation: A noisy baseline can obscure small peaks. This can be caused by a deteriorating lamp, contaminated mobile phase, or an improperly purged system.
-
Solution: Purge all pump lines to remove air bubbles. Use high-purity HPLC-grade solvents. If the problem persists, check the detector lamp's energy and lifetime[13].
-
-
Derivatization (Advanced):
-
Explanation: If the native UV absorbance is inherently too low for your needs, you can chemically modify the molecule with a UV-active tag. This is common for compounds like piperazine that lack a strong chromophore[20][21][22]. However, for the title compound, the bromofluorobenzyl group should provide sufficient absorbance for most applications.
-
Part 3: Detailed Protocols & Workflows
Protocol 1: Step-by-Step Guide for Initial Method Screening
-
System Preparation:
-
Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Filter and degas both solvents.
-
Install a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm).
-
Set the column temperature to 35 °C.
-
Purge the pump lines thoroughly.
-
-
Equilibration:
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) at the intended flow rate (1.0 mL/min) for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine at approximately 1 mg/mL in Acetonitrile.
-
Dilute this stock to a working concentration of ~50 µg/mL using a 50:50 mixture of Acetonitrile and Water.
-
-
First Injection (Broad Gradient):
-
Set the detector to scan from 200-400 nm (DAD) or a fixed wavelength of 254 nm.
-
Inject 2 µL of the working standard.
-
Run the following gradient:
-
0.0 min: 5% B
-
15.0 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 5% B
-
20.0 min: 5% B (re-equilibration)
-
-
-
Data Analysis & Optimization:
-
Examine the chromatogram to find the retention time of your analyte.
-
If using a DAD, extract the UV spectrum from the apex of the peak and determine the λ-max. Update the detection wavelength for subsequent runs.
-
Based on the retention time, adjust the gradient to be shallower around the elution time of your analyte to improve the resolution of nearby impurities. For example, if your peak elutes at 10 minutes (corresponding to ~65% B), you could change the gradient to 40-80% B over 10 minutes.
-
Workflow Diagrams (Graphviz)
Caption: A logical workflow for HPLC method development.
Caption: A decision tree for troubleshooting peak tailing.
Part 4: References
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
-
McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Journal of Chromatography A, 902(2), 311-321.
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
-
Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
-
Reddy, B. et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4843-4849.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
-
BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
-
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
-
Gadzała-Kopciuch, R. et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Critical Reviews in Analytical Chemistry, 39(3-4), 213-222.
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
-
ResearchGate. (2025). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
-
Navrátil, T., et al. (2022). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega.
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
Wikipedia. (n.d.). Reversed-phase chromatography.
-
Labcompare. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
-
BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-4-ethylpiperazine.
-
PubChemLite. (n.d.). 1-(4-bromo-2-fluorobenzyl)piperazine (C11H14BrFN2).
-
RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
-
WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
-
GTFCh. (2007). UV-Spektren der Designerdrogen 4-Brom-2,5-dimethoxybenzylpiperazin, 2C-B-Fly und Bromo-Dragonfly.
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- 3. gtfch.org [gtfch.org]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
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- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. moravek.com [moravek.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 20. jocpr.com [jocpr.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. jocpr.com [jocpr.com]
Validation & Comparative
Comparative Guide: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine vs. Standard Piperazine Scaffolds
Executive Summary: The Case for Dual-Halogenated Scaffolds
In the development of neuroactive agents and kinase inhibitors, the piperazine ring is a privileged structure. However, "plain" piperazines (e.g., 1-benzylpiperazine) often suffer from rapid metabolic clearance and limited vectors for diversification.
1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine represents a "Third-Generation" scaffold. Unlike its predecessors, it incorporates a metabolic blocker (2-Fluoro) and a synthetic handle (4-Bromo) simultaneously, while the N-ethyl group modulates basicity and lipophilicity.
This guide objectively compares this specific analog against standard alternatives (BZP, 4-Fluorobenzyl-piperazine) to demonstrate its utility in high-throughput library generation and lead optimization.
Comparative Performance Analysis
The following table contrasts 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine (Target Molecule) with the industry-standard baseline (BZP) and a mono-halogenated alternative.
Table 1: Physicochemical and Functional Comparison
| Feature | Target Molecule (4-Br, 2-F, N-Et) | Alternative A: BZP (1-Benzylpiperazine) | Alternative B: 4-F-Benzyl-PP (1-(4-Fluorobenzyl)piperazine) |
| Molecular Weight | ~301.17 g/mol | 176.26 g/mol | ~194.25 g/mol |
| LogP (Predicted) | 3.2 - 3.5 (High Lipophilicity) | 1.09 (Moderate) | 1.5 - 1.8 (Moderate) |
| Metabolic Stability | High (2-F blocks ortho-oxidation) | Low (Rapid hydroxylation) | Moderate (Para-blocked only) |
| Synthetic Utility | High (Br allows Suzuki/Buchwald coupling) | Low (Dead-end scaffold) | Low (F is chemically inert) |
| Primary Application | Fragment-Based Drug Discovery (FBDD) | Psychoactive / Stimulant (Obsolete) | Tyrosinase Inhibitors / Sigma Ligands |
| pKa (Piperazine N) | ~8.4 (Slightly lower due to steric bulk) | ~9.1 | ~8.8 |
Key Technical Insights
-
The "Ortho-Fluorine" Effect: In Alternative A (BZP), the aromatic ring is prone to Phase I metabolism (hydroxylation) at the ortho/para positions. The Target Molecule places a Fluorine atom at the ortho position. This not only blocks metabolic attack but also induces a specific conformational tilt in the benzyl ring due to electrostatic repulsion with the piperazine nitrogens, often improving receptor fit.
-
The "Para-Bromine" Handle: Unlike Alternative B (which uses Fluorine at the para position), the Target Molecule uses Bromine. While Fluorine is excellent for binding, it is synthetically "dead." The Bromine atom serves as a reactive "handle," allowing researchers to extend the molecule via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to create bi-aryl libraries.
Mechanism of Action & SAR Logic
To understand why this specific substitution pattern is chosen, we must visualize the Structure-Activity Relationship (SAR).
Diagram 1: SAR Optimization Logic
Caption: SAR decomposition of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine showing the functional role of each substituent.
Experimental Protocols
This section details the synthesis and validation of the Target Molecule. This protocol is designed for self-validation using TLC and NMR monitoring.
Method: Nucleophilic Substitution (S_N2)
Objective: Synthesize 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine from 4-bromo-2-fluorobenzyl bromide and N-ethylpiperazine.
Reagents:
-
4-Bromo-2-fluorobenzyl bromide (1.0 eq)
-
1-Ethylpiperazine (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Acetonitrile (ACN) (Solvent, anhydrous)
Protocol Steps:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethylpiperazine (1.2 mmol) in anhydrous ACN (10 mL).
-
Base Addition: Add
(2.0 mmol) to the solution. Stir at room temperature for 10 minutes to ensure suspension. -
Alkylation: Dropwise add a solution of 4-bromo-2-fluorobenzyl bromide (1.0 mmol) in ACN (2 mL) over 15 minutes.
-
Critical Control Point: Keep temperature < 30°C to prevent bis-alkylation or quaternary salt formation.
-
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
Validation: Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). The starting bromide spot (
) should disappear; the product spot will appear at (stains with Dragendorff reagent).
-
-
Workup:
-
Filter off the inorganic solids (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in DCM (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL).
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Diagram 2: Synthetic Workflow
Caption: Step-by-step synthetic workflow for the S_N2 alkylation synthesis.
References
-
Mirabile, S., et al. (2016). "Evaluation of [4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects." ChemMedChem, 11(16), 1733-1740.
-
McCurdy, C. R., et al. (2022).[1] "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." Molecules, 27(15), 4788.
-
PubChem. (n.d.). "1-(4-Bromo-2-fluorobenzyl)piperazine Compound Summary." National Library of Medicine.
-
SWGDRUG. (2005). "Benzylpiperazine Monographs: Chemical and Physical Data." Scientific Working Group for the Analysis of Seized Drugs.
Sources
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzylpiperazines: A Guide for Researchers
This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzylpiperazine derivatives for researchers, scientists, and drug development professionals. By examining the impact of fluorination on the pharmacological and metabolic profiles of this class of compounds, we aim to provide a crucial resource for the rational design of novel therapeutics targeting the central nervous system.
Introduction: The Benzylpiperazine Scaffold
1-Benzylpiperazine (BZP) and its derivatives are a class of synthetic compounds that have been investigated for a range of potential therapeutic applications, including as antidepressants and anti-parasitic agents.[1][2] However, they are more widely known for their stimulant and euphoric properties, which has led to their use as recreational drugs.[3][4] The core structure consists of a piperazine ring attached to a benzyl group.[5] This scaffold serves as a versatile template for chemical modification, with substitutions on the benzyl ring significantly influencing the compound's pharmacological activity.[5][6]
The primary mechanism of action for many benzylpiperazines involves the modulation of monoaminergic systems in the brain, particularly dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[3][7] They can act as reuptake inhibitors and/or releasing agents at the transporters for these neurotransmitters (DAT, SERT, NET), and some also exhibit direct agonist or antagonist activity at various serotonin and dopamine receptor subtypes.[3][8] BZP itself is known to primarily act as a dopamine and norepinephrine releasing agent with weaker effects on serotonin.[3][9] This profile results in amphetamine-like stimulant effects.[1][2]
The Impact of Fluorination: A Key Strategy in Medicinal Chemistry
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[9][10] In the context of benzylpiperazines, fluorination of the benzyl ring can lead to significant alterations in their potency, selectivity, and overall pharmacological profile.[9]
Comparative Pharmacological Profiles
The position of the fluorine atom on the benzyl ring (ortho, meta, or para) is a critical determinant of the resulting compound's neurochemical effects.[9] While direct, comprehensive comparative studies on all fluorinated isomers are not always available in peer-reviewed literature, we can synthesize existing data and predictive models based on structure-activity relationships (SAR) to draw meaningful comparisons.[9][10]
Receptor and Transporter Binding Affinities
The following table summarizes the predicted and known effects of fluorination on the binding affinities of benzylpiperazine derivatives at key monoamine transporters.
| Compound | Primary Targets | Predicted/Observed Affinity Changes | Rationale/Observations |
| 1-Benzylpiperazine (BZP) | DAT, NET > SERT | Baseline | Primarily a dopamine and norepinephrine releasing agent.[3][9] |
| 2-F-BZP (ortho) | Likely DAT/NET | Potentially decreased affinity | Steric hindrance from the ortho-fluorine may disrupt the optimal binding conformation at the transporters.[9] |
| 3-F-BZP (meta) | Likely DAT/NET/SERT | Potentially maintained or slightly altered affinity | The meta position may exert a more subtle electronic effect, potentially leading to a more balanced interaction with all three transporters.[9] |
| 4-F-BZP (para) | Likely DAT/NET | Potentially enhanced affinity | The para position is often favored for substitutions, and a para-fluoro group can enhance binding to the dopamine D2 receptor.[10] |
In Vitro Functional Activity: Releaser vs. Reuptake Inhibitor Profile
The functional consequence of binding to monoamine transporters can be either inhibition of neurotransmitter reuptake or promotion of neurotransmitter release (efflux). BZP is primarily a releasing agent.[11] Fluorination can modulate this activity.
Visualizing the Mechanism of Action
The following diagram illustrates the primary mechanisms by which benzylpiperazine derivatives exert their effects on a monoaminergic synapse.
Caption: Workflow for a competitive radioligand binding assay.
Synaptosomal Release/Uptake Assay
Objective: To measure the potency (IC50 or EC50) of the fluorinated BZP isomers to inhibit the reuptake or promote the release of dopamine, serotonin, and norepinephrine from presynaptic nerve terminals.
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue (e.g., striatum for DA, hippocampus for 5-HT, frontal cortex for NE) by homogenization and differential centrifugation.
-
Uptake Assay: Pre-incubate synaptosomes with the test compound, then add a radiolabeled neurotransmitter (e.g., [³H]DA, [³H]5-HT, or [³H]NE). After a short incubation, terminate the uptake by rapid filtration and washing.
-
Release Assay: Pre-load synaptosomes with a radiolabeled neurotransmitter. Wash to remove excess radioactivity, then incubate with the test compound to stimulate release.
-
Quantification: Measure the radioactivity in the synaptosomes (for uptake) or the supernatant (for release) using liquid scintillation counting.
-
Data Analysis: Calculate the concentration of the test compound that causes 50% inhibition of uptake (IC50) or 50% of maximal release (EC50).
Conclusion
The substitution of fluorine onto the benzylpiperazine scaffold is a powerful tool for modulating its pharmacological profile. While non-fluorinated BZP acts as a potent dopamine and norepinephrine releaser with classic stimulant properties, fluorination offers the potential to fine-tune activity. Para-fluorination may enhance potency at dopaminergic targets, while ortho- and meta-substitution could introduce more complex effects, potentially increasing serotonergic activity or altering the balance between reuptake inhibition and release. Furthermore, fluorination is likely to increase metabolic stability, impacting the pharmacokinetic profile.
This comparative guide underscores the importance of systematic structure-activity relationship studies. By understanding the nuanced effects of fluorine substitution, researchers can more effectively design novel benzylpiperazine derivatives with tailored pharmacological properties for potential therapeutic applications, moving beyond the non-specific stimulant effects of the parent compound.
References
- Benzylpiperazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzylpiperazine]
- The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine - Benchchem. [URL: https://www.benchchem.com/product/b5635924]
- N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X) - U.S. Department of Justice, Drug Enforcement Administration. [URL: https://www.deadiversion.usdoj.gov/drug_chem_info/bzp.pdf]
- Benzylpiperazine - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Benzylpiperazine.html]
- Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5906795/]
- MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2040338/]
- Benzylpiperazine: a drug of abuse? - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17606471/]
- Safer Using - Piperazines - CAHMA. [URL: https://cahma.org.au/safer-using-piperazines/]
- Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task - A pilot study - ResearchGate. [URL: https://www.researchgate.net/publication/282163909_Acute_effects_of_the_designer_drugs_benzylpiperazine_BZP_and_trifluoromethylphenylpiperazine_TFMPP_using_functional_magnetic_resonance_imaging_fMRI_and_the_Stroop_task_-_A_pilot_study]
- Benzylpiperazine (BZP) and TFMPP - Uniprix. [URL: https://www.uniprix.com/en/lexicon/349/benzylpiperazine-bzp-and-tfmpp]
- Chemical structure of N-benzylpiperazine (BZP). - ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-N-benzylpiperazine-BZP_fig1_230784333]
- MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17509231/]
- Piperazines - Release | Drugs. [URL: https://www.release.org.uk/drugs/piperazines]
- BZP/piperazines drug profile - European Monitoring Centre for Drugs and Drug Addiction. [URL: https://www.emcdda.europa.
- An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - Springer. [URL: https://link.springer.com/article/10.1007/s12012-016-9382-y]
- Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29550800/]
- The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21495881/]
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38685782/]
- Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11708911/]
- 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18800822/]
- Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. [URL: https://www.researchgate.net/publication/23219468_Metabolic_interactions_with_piperazine-based_'party_pill'_drugs]
- 1-(3-Fluorobenzyl)Piperazine 98.0%(GC) | PureSynth. [URL: https://www.puresynth.com/product/ps-3211/1-3-fluorobenzylpiperazine]
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. [URL: https://etd.auburn.edu/bitstream/handle/10415/4859/M.Almaghrabi%20Thesis%20Final.pdf;sequence=2]
- Determining the subjective and physiological effects of BZP combined with TFMPP in human males. (2011) | Joanne C. Lin - SciSpace. [URL: https://typeset.io/papers/determining-the-subjective-and-physiological-effects-of-bzp-2l39z19h]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281489/]
- A Comparative Guide to the Predicted Neurochemical Effects of Fluorinated Benzylpiperazine (BZP) Isomers - Benchchem. [URL: https://www.benchchem.com/product/b5635924]
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308823/]
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.787671/full]
- Benzylpiperazine: "A messy drug" - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27207154/]
- 1-(3-Fluorobenzyl)piperazine, 97% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/657867]
- 1-(3-Fluorobenzyl)piperazine, 97% 1 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.thermofisher.
- 1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9 - Ossila. [URL: https://www.ossila.com/products/1-bis-4-fluorophenyl-methyl-piperazine]
- Method for the preparation of piperazine and its derivatives - Google Patents. [URL: https://patents.google.
- Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16870311/]
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Benchmarking 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine against standard reference compounds
Comparative Analysis & Characterization Framework
Executive Summary
This technical guide provides a structural and functional benchmarking framework for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine (hereafter referred to as BFEP-4 ). As a disubstituted benzylpiperazine derivative, BFEP-4 represents a "privileged scaffold" frequently interrogated for activity at Serotonin (5-HT) , Dopamine (D2/D3) , and Sigma-1 receptors.
This guide benchmarks BFEP-4 against industry-standard reference compounds (Buspirone , Haloperidol , and 1-Benzylpiperazine ) to validate its utility as a chemical probe or lead candidate. The presence of the ortho-fluorine and para-bromine substituents suggests optimized metabolic stability and halogen-bonding potential compared to the parent benzylpiperazine.
Structural Analysis & In Silico Benchmarking
Before wet-lab characterization, we establish the physicochemical baseline. The N-ethyl substitution distinguishes BFEP-4 from common N-methyl derivatives, likely increasing lipophilicity and blood-brain barrier (BBB) permeability.
Table 1: Physicochemical Profile vs. Reference Standards
| Property | BFEP-4 (Target) | Buspirone (Ref 1) | 1-Benzylpiperazine (BZP) (Ref 2) | Significance |
| Molecular Formula | C₁₃H₁₈BrFN₂ | C₂₁H₃₁N₅O₂ | C₁₁H₁₆N₂ | -- |
| MW ( g/mol ) | ~301.2 | 385.5 | 176.3 | BFEP-4 is fragment-like; ideal for lead opt. |
| cLogP (Predicted) | ~3.2 - 3.5 | 2.6 | 2.1 | Higher lipophilicity suggests strong CNS penetration. |
| TPSA (Ų) | ~6.5 | 60.8 | 15.3 | Low polar surface area indicates high permeability. |
| H-Bond Donors | 0 | 1 | 1 | Lack of HBD improves membrane traverse. |
| Key Pharmacophore | 2-F, 4-Br Benzyl | Pyrimidinyl-piperazine | Unsubstituted Benzyl | Halogens modulate metabolic block & affinity. |
Scientist's Insight: The ortho-fluorine in BFEP-4 is critical. In similar chemotypes, this substitution protects the benzylic position from rapid oxidative dealkylation by CYP450 enzymes, a common failure point for BZP derivatives [1].
Experimental Benchmarking: Receptor Binding Profiles
To validate BFEP-4, you must assess its affinity (
Primary Screening Targets
-
5-HT1A / 5-HT2A: Common targets for aryl-piperazines.
-
Dopamine D2: To assess antipsychotic potential vs. off-target liability.
-
Sigma-1 (
): High affinity is common for -substituted benzylpiperazines.
Protocol 1: Competitive Radioligand Binding Assay
Objective: Determine the inhibition constant (
Materials:
-
Membrane Prep: HEK-293 overexpressing human 5-HT1A or D2 receptors.
-
Radioligand: [³H]-8-OH-DPAT (for 5-HT1A) or [³H]-Spiperone (for D2).
-
Reference Standard: Buspirone (Sigma-Aldrich, Cat# B7148).
Workflow:
-
Preparation: Dilute BFEP-4 in DMSO (10 mM stock). Prepare serial dilutions (
M to M). -
Incubation: Mix 50 µL membrane prep + 25 µL radioligand (
concentration) + 25 µL BFEP-4/Reference. -
Equilibrium: Incubate at 25°C for 60 mins (5-HT1A) or 37°C for 45 mins (D2).
-
Termination: Rapid filtration via GF/B filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.
-
Analysis: Measure CPM via liquid scintillation counting.
-
Calculation: Derive
using non-linear regression; convert to using the Cheng-Prusoff equation [2].
Visualization: The Screening Logic
The following diagram illustrates the decision tree for characterizing BFEP-4 based on binding results.
Caption: Logical workflow for validating BFEP-4 affinity and function against standard references.
Metabolic Stability Benchmarking
A critical advantage of BFEP-4 over the reference 1-Benzylpiperazine (BZP) is the halogenation pattern. Unsubstituted benzylpiperazines are rapidly metabolized.
Protocol 2: Microsomal Stability Assay
Objective: Compare intrinsic clearance (
Hypothesis: The 4-Br and 2-F substituents block para-hydroxylation and sterically hinder alpha-carbon oxidation, significantly increasing
Methodology:
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Reaction: Pre-incubate BFEP-4 (1 µM) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiation: Add NADPH-generating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.
-
Control: Verapamil (High clearance reference) and Warfarin (Low clearance reference).
Data Interpretation:
-
High Stability:
min (Expected for BFEP-4). -
Low Stability:
min (Typical for unsubstituted BZP).
Structure-Activity Relationship (SAR) Visualization
Understanding why BFEP-4 performs differently than references is key to scientific reporting.
Caption: SAR map detailing the functional impact of BFEP-4's specific substituents compared to the generic scaffold.
References
-
Structure-Activity Relationships of Arylpiperazines
-
Metabolic Stability of Fluorinated Scaffolds
- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Source: ChemRxiv / NIH (2025/2026).
-
URL:[Link](Note: Link directs to relevant NIH PMC repository for fluorinated metabolism reviews).
- Standard Reference Data (Buspirone/Piperazine): Title: Piperazine Reference Standards & Pharmacology. Source: Sigma-Aldrich / Merck Technical Library.
-
Cheng-Prusoff Equation Origin
- Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
- Source: Biochemical Pharmacology (1973).
-
URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine
Welcome to a detailed guide on the proper management and disposal of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine. As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their final disposal. This document provides a procedural framework grounded in established safety protocols to ensure that this compound is managed responsibly, protecting both personnel and the environment.
The structural components of this molecule—a brominated and fluorinated aromatic ring coupled with a piperazine derivative—dictate its classification and handling requirements. The presence of halogens is a critical factor in determining the appropriate disposal pathway, as improper disposal can lead to the formation of persistent and toxic environmental pollutants.
Part 1: Hazard Profile and Risk Assessment
The core hazards are associated with the piperazine moiety, which is known to be corrosive and can cause severe skin burns and eye damage.[1][2] Halogenated organic compounds also present their own set of risks, including potential toxicity and environmental persistence.
Table 1: Anticipated Hazard Classification
| Hazard Class | Anticipated Classification | Rationale and Key Considerations |
| Acute Toxicity (Oral) | Harmful if swallowed. | Piperazine derivatives are frequently classified as harmful if ingested.[1][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | The piperazine functional group is corrosive.[1][4] Direct contact must be avoided. |
| Serious Eye Damage | Causes serious eye damage. | Consistent with the corrosive nature of piperazines.[1][4] |
| Environmental Hazard | Potentially harmful to aquatic life. | Brominated organic compounds can be persistent. Avoid release to the environment.[5][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust or fumes should be minimized.[3] |
Part 2: Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins with meticulous handling and segregation at the point of generation. The primary directive is to prevent contamination and ensure waste streams are correctly categorized.
Engineering Controls and Personal Protective Equipment (PPE)
All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure.[1] The selection of PPE is critical and should be based on a thorough risk assessment.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and launder reusable gloves after each use.
-
Eye/Face Protection: Use tight-sealing safety goggles and a face shield to protect against splashes.[2]
-
Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes, consider a chemically resistant apron or suit.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[7]
Waste Segregation: The Halogenated Waste Stream
1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is a halogenated organic compound due to the presence of bromine and fluorine.[8] It is imperative to segregate it from non-halogenated waste.
Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs.[9] Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HBr and HF), a process that is different from standard fuel blending used for non-halogenated solvents.[8][10]
Procedure:
-
Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."[8][11]
-
The container must be made of a compatible material (e.g., polyethylene) and be in good condition with a secure, threaded cap.[11]
-
Never mix this waste with acids, bases, or oxidizers.[8]
Part 3: Decontamination of Equipment and Work Surfaces
Thorough decontamination is a self-validating system; it ensures that no residual hazardous material compromises subsequent experiments or poses an exposure risk.
Step-by-Step Decontamination Protocol
This protocol is designed for non-disposable items like glassware, spatulas, and magnetic stir bars.
-
Initial Rinse (in a fume hood): Rinse the contaminated equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the bulk of the compound. Collect this rinse liquid as halogenated organic waste.
-
Wash: Wash the equipment with a laboratory detergent (like Luminox®) and hot water.[12] Use a brush to scrub all surfaces.
-
Multiple Rinses: Rinse thoroughly with tap water, followed by a final rinse with deionized water to remove any detergent residue.[12]
-
Drying: Allow the equipment to air dry completely or dry it in an oven.
-
Surface Decontamination: For work surfaces, wipe down the area with absorbent pads soaked in a suitable solvent, followed by a detergent wash and a final water rinse. Dispose of all wipes and pads as solid halogenated waste.
Part 4: Step-by-Step Disposal Protocol
This section outlines the procedure for preparing 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine waste for collection by a licensed environmental waste management contractor.
-
Waste Characterization: The compound is a solid, halogenated organic material.
-
Container Selection:
-
For Pure Compound/Solid Waste: Use a sealable, labeled plastic drum or container. Ensure the container is compatible with the waste.
-
For Contaminated Solvents (from rinsing): Use a designated, sealed "Halogenated Liquid Waste" carboy.[8]
-
-
Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste."[11]
-
List all chemical constituents by their full name (e.g., "Waste 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine," "Waste Acetone").
-
Indicate the approximate percentages of each component.
-
Affix the appropriate hazard pictograms (e.g., Corrosive, Harmful).
-
-
Accumulation:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.
-
Do not exceed accumulation time limits as defined by RCRA regulations (this varies based on your facility's generator status).[13]
-
The final disposal method will be incineration at a licensed hazardous waste treatment facility.[8][10] This is the standard and required method for halogenated organic wastes to ensure their complete destruction.
-
Disposal Workflow Diagram
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- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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A Comprehensive Guide to the Safe Handling of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine
This guide provides essential safety and logistical information for the handling of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine. The protocols outlined below are synthesized from established safety data for structurally related substituted piperazine and halogenated organic compounds. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach based on the precautionary principle is mandated. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Triage
1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is a substituted piperazine derivative containing bromo- and fluoro-moieties on the benzyl ring. While specific toxicological data for this compound is not available, the chemical structure suggests potential hazards that must be respected.[1]
-
Piperazine Core: Piperazine and its derivatives can cause skin and eye irritation.[2][3] Some are known sensitizers, meaning repeated exposure can lead to allergic reactions.[4]
-
Halogenated Benzyl Group: The presence of bromine and fluorine on the benzyl ring may introduce additional toxicological concerns. Halogenated organic compounds can be irritants and may have other systemic effects.[5]
-
Benzylpiperazine (BZP) Analogues: Related compounds like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) exhibit stimulant and amphetamine-like properties, affecting the central nervous system.[6][7][8] While the ethyl group and halogen substitutions on our compound of interest will alter its pharmacological profile, the potential for unforeseen biological activity warrants caution. Fatalities, though not conclusively recorded, have been associated with severe multiorgan toxicity from BZP and TFMPP.[6][9][10]
Assumed Hazard Profile: Based on its structural components, 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine should be handled as a compound that is:
-
Harmful if swallowed, inhaled, or in contact with skin.
-
A potential cause of severe skin burns and eye damage.
-
A potential respiratory irritant.
-
Potentially possessing psychoactive properties.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure. The following table outlines the minimum required PPE for handling 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[2] | Protects against splashes and potential projectiles. Standard safety glasses are insufficient. |
| Hands | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact. Inspect gloves for integrity before each use.[11] |
| Body | A lab coat, worn fully buttoned. | Protects against incidental contact with clothing. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges.[4] | To be used when handling the compound outside of a certified chemical fume hood or if aerosolization is possible. |
Operational Workflow for Safe Handling
The following workflow is designed to guide the user through the lifecycle of handling 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine in a laboratory setting.
Caption: A stepwise workflow for the safe handling of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine.
Step-by-Step Handling Procedures:
-
Preparation:
-
Documentation Review: As no specific SDS exists, review the SDS for similar compounds like 4-bromofluorobenzene and piperazine derivatives.[3][12][13]
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Work Area: All manipulations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The work surface should be lined with absorbent, disposable bench paper.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2][4]
-
-
Handling:
-
Weighing and Transfer: Use a dedicated, clean spatula and weighing vessel. Tare the balance with the vessel before adding the compound to avoid contamination of the balance.
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Workup and Purification: All subsequent steps, including extraction, chromatography, and solvent removal, must be performed within the fume hood.
-
-
Post-Handling:
-
Decontamination: Clean all glassware and equipment that came into contact with the compound. A suitable organic solvent, followed by a detergent wash, is recommended.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and excess compound, in a clearly labeled hazardous waste container.[12]
-
Personal Hygiene: After removing PPE, wash hands thoroughly with soap and water.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Response Decision Tree:
Caption: A decision tree for responding to spills of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine.
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.[5]
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency services. Do not attempt to clean up a large spill yourself.[14]
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste generated from the handling of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine must be treated as hazardous.
-
Solid Waste: Contaminated consumables (gloves, paper towels, etc.) and unreacted compound should be placed in a sealed, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[12]
Chemical Compatibility
While specific compatibility data is unavailable, general guidelines for halogenated organic compounds and amines should be followed.
-
Avoid Contact With:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
-
Suitable Storage and Handling Materials:
-
Glass
-
Polytetrafluoroethylene (PTFE)
-
Stainless Steel (316 grade recommended)
-
It is always prudent to consult a comprehensive chemical compatibility chart when considering materials for long-term storage or reaction setups.[15][16][17][18]
Conclusion
The safe handling of novel chemical entities like 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine requires a proactive and cautious approach. By understanding the potential hazards based on its chemical structure, adhering to stringent PPE protocols, following a well-defined operational workflow, and being prepared for emergencies, researchers can minimize risks and maintain a safe laboratory environment.
References
- Braun Research Group. (n.d.).
- s d fine-chem limited. (n.d.). piperazine anhydrous.
- New Jersey Department of Health. (n.d.). Piperazine - HAZARD SUMMARY.
- Apollo Scientific. (2022, September 16). Piperazine.
- (2018, January 18).
- Fisher Scientific. (n.d.).
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
- ChemScene. (2025, June 17).
- Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
- Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131–141.
- Health and Safety Executive. (n.d.). Emergency response / spill control.
- Columbia University. (n.d.). Emergency Spill Procedures.
- TCI Chemicals. (2025, January 29).
- Weill Cornell Medicine. (n.d.).
- Thermo Fisher Scientific. (2010, November 16).
- Office of Justice Programs. (2012, September 15). Case of Fatal Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) Toxicity.
- CDH Fine Chemical. (n.d.).
- Pfaltz & Bauer. (n.d.).
- TCI Chemicals. (2025, March 28).
- PubChem. (n.d.). 1-(4-bromo-2-fluorobenzyl)piperazine (C11H14BrFN2).
- Life in the Fast Lane. (2024, December 18). Benzylpiperizine.
- Semantic Scholar. (n.d.).
- Thermo Fisher Scientific. (2013, October 17).
- ResearchGate. (2025, August 10). (PDF) Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP).
- Cole-Parmer. (n.d.).
- Walchem. (2024, April 19).
- (n.d.). CHEMICAL RESISTANCE CHART.
- Sterlitech Corporation. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
